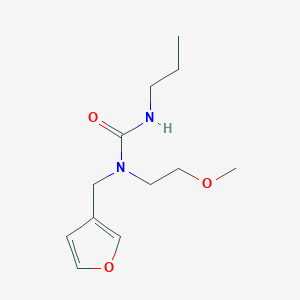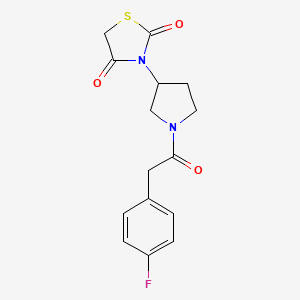
3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known as FPTD, is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
Cardiovascular Protection
Research indicates that 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione possesses cardiovascular protective effects. Studies have demonstrated its ability to attenuate cardiac dysfunction and remodeling in animal models of heart failure, potentially through mechanisms involving inflammation and fibrosis inhibition (Rinaldi et al., 2018) (Bordignon et al., 2021).
Neuroprotective Effects
Studies have explored the neuroprotective potential of 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in various neurodegenerative conditions. Research suggests its ability to mitigate neuronal damage, reduce neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease and ischemic stroke (Schenone et al., 2020) (Gobbi et al., 2019).
Anti-inflammatory Activity
Evidence suggests that 3-(1-(2-(4-Fluorophenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibits anti-inflammatory properties. Studies have demonstrated its ability to suppress pro-inflammatory cytokines, reduce leukocyte infiltration, and inhibit inflammatory signaling pathways, indicating its potential for the treatment of inflammatory diseases (Bordignon et al., 2021) (Menini et al., 2019).
Eigenschaften
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-3-1-10(2-4-11)7-13(19)17-6-5-12(8-17)18-14(20)9-22-15(18)21/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWQRJLQWSOZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

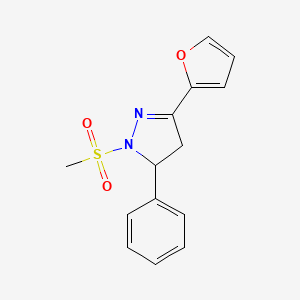
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)
![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)
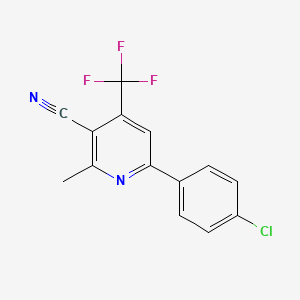
![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)
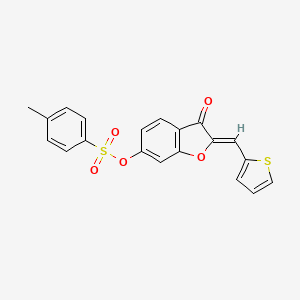
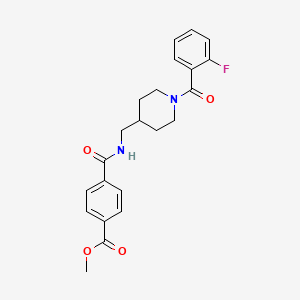
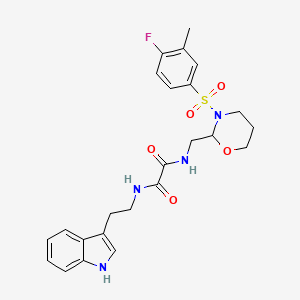
![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2660830.png)
![3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2660832.png)
